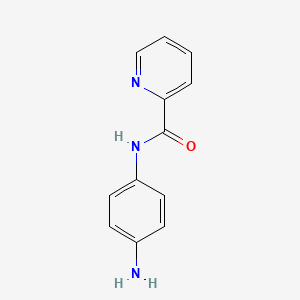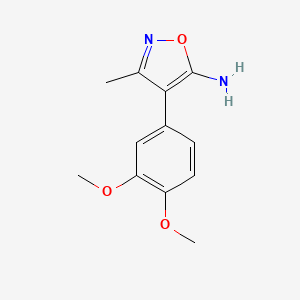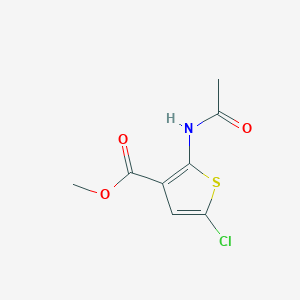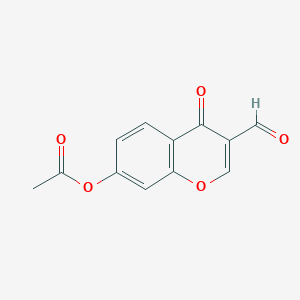
4-methyl-1H-indazole
Vue d'ensemble
Description
4-Methyl-1H-indazole is a heterocyclic aromatic organic compound . It consists of the fusion of benzene and pyrazole . The molecular weight of 4-Methyl-1H-indazole is 132.16 .
Synthesis Analysis
Indazole synthesis involves reactions such as 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Other methods include radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles . Various N -aryl-1 H -indazoles and benzimidazoles were synthesized from common arylamino oximes .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-indazole is represented by the formula C8H8N2 . The InChI string representation is InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3, (H,5,6) .
Chemical Reactions Analysis
Indazoles undergo a variety of chemical reactions. For instance, 1H-indazoles can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Other reactions involve the use of N-tosylhydrazones and N-aryl/alkylhydrazones to afford various indazoles .
Physical And Chemical Properties Analysis
4-Methyl-1H-indazole is a solid compound . Its SMILES string representation is CC1=C2C=NNC2=CC=C1 .
Applications De Recherche Scientifique
Anticancer Applications
Indazole derivatives have shown significant potential in the field of oncology. They have been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This makes them promising candidates for the development of new anticancer drugs.
Antidepressant Applications
Indazole-based compounds have also been used in the treatment of depression . Their unique chemical structure allows them to interact with various neurotransmitter systems in the brain, potentially helping to alleviate symptoms of depression.
Anti-inflammatory Applications
Indazole derivatives have demonstrated anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing relief from symptoms and improving patient quality of life.
Antibacterial Applications
Indazole-based compounds have been found to exhibit antibacterial activity . This makes them useful in the fight against bacterial infections, contributing to the development of new antibiotics.
Treatment of Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This opens up new possibilities for the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
Antifungal Applications
Indazole derivatives have shown antifungal properties . They can potentially be used in the treatment of various fungal infections, contributing to the development of new antifungal drugs.
Treatment of Acute Pancreatitis
Chemokines play a key role in the pathogenesis of acute pancreatitis, and blocking chemokine production or action is a major target for pharmacological intervention in a variety of inflammatory diseases, such as acute pancreatitis . Indazole derivatives could potentially be used in this context, providing a new approach to the treatment of acute pancreatitis.
Safety and Hazards
Orientations Futures
Indazole and its structurally diverse derivatives have played a vital role because of their chemical and biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mécanisme D'action
Target of Action
4-Methyl-1H-indazole is a type of indazole derivative. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives in general have been found to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to interact with various biochemical pathways, particularly those involving kinases . The inhibition, regulation, and/or modulation of these kinases can lead to downstream effects that can be beneficial in the treatment of various diseases .
Result of Action
One study found that an indazole derivative exhibited promising inhibitory effects against human cancer cell lines . This compound affected apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Propriétés
IUPAC Name |
4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYULIGJXJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356244 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indazole | |
CAS RN |
3176-63-4 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for 4-Methyl-1H-Indazole-5-Boronic acid, and how does it contribute to understanding its structure?
A1: [] The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Gauge-Including Atomic Orbitals (GIAO) calculations to determine the experimental and theoretical 1H and 13C NMR chemical shifts for 4-Methyl-1H-Indazole-5-Boronic acid. This data helps confirm the structure of the molecule and provides insights into the electronic environment around each atom. [] Additionally, the study utilizes vibrational spectroscopy alongside Density Functional Theory (DFT) simulations. This combination allows for the assignment of vibrational modes, providing further confirmation of the molecular structure. These techniques are crucial in understanding the structure-activity relationship of this compound.
Q2: What are the potential applications of 4-Methyl-1H-Indazole-5-Boronic acid based on its structure?
A2: Although the provided research focuses mainly on structural characterization, the presence of the boronic acid group suggests potential applications in several areas:
- Cross-coupling reactions: Boronic acids, including 4-Methyl-1H-Indazole-5-Boronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound like 4-Methyl-1H-Indazole-5-Boronic acid and a halide, typically in the presence of a palladium catalyst. This reaction has significant implications for synthesizing complex molecules, particularly in pharmaceutical and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



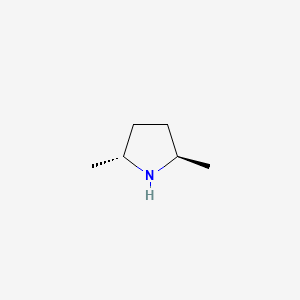
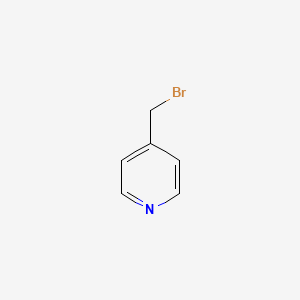


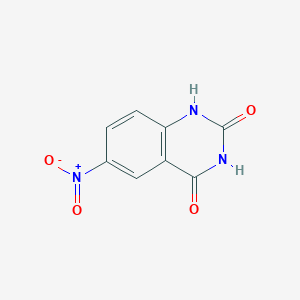
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
